3-[(7-Chloroquinolin-4-yl)amino]benzoic acid
Description
The Quinoline (B57606) Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent feature in a multitude of natural and synthetic bioactive compounds. Its versatile chemical nature allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties.
Historical Significance and Therapeutic Applications of Quinoline Derivatives
Historically, the significance of the quinoline scaffold is rooted in the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria. This discovery spurred the development of numerous synthetic quinoline-based antimalarial drugs, including chloroquine (B1663885) and mefloquine. Beyond its antimalarial legacy, the quinoline nucleus is integral to a diverse range of therapeutic agents, demonstrating broad-spectrum activities such as anticancer, antibacterial, antiviral, and anti-inflammatory properties. rsc.orgresearchgate.net
| Drug Name | Therapeutic Application |
| Quinine | Antimalarial |
| Chloroquine | Antimalarial, Anti-inflammatory |
| Mefloquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Camptothecin | Anticancer |
| Bedaquiline | Antitubercular |
Role of Chlorine Substitution in Quinoline Chemistry
The introduction of a chlorine atom into the quinoline ring system can profoundly influence its physicochemical and biological properties. The 7-chloro substitution, as seen in the highly successful antimalarial drug chloroquine, is particularly noteworthy. The electron-withdrawing nature of chlorine can modulate the pKa of the quinoline nitrogen, affecting its ability to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. Furthermore, the chlorine atom can enhance the lipophilicity of the molecule, thereby improving its membrane permeability and bioavailability. In the broader context of medicinal chemistry, halogen substitutions are a common strategy to enhance binding affinity to target proteins and improve metabolic stability.
Benzoic Acid Derivatives in Pharmaceutical Research
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and hold a significant place in pharmaceutical sciences. The carboxyl group is a key functional moiety that can participate in various biological interactions.
Importance of the Benzoic Acid Moiety in Bioactive Molecules
The benzoic acid moiety is a versatile pharmacophore found in a wide range of drugs and bioactive compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. Its acidic nature also allows for the formation of salts, which can improve the solubility and bioavailability of a drug. Furthermore, the aromatic ring of benzoic acid can engage in π-π stacking and hydrophobic interactions with biological macromolecules.
| Compound Name | Therapeutic Application |
| Aspirin (Acetylsalicylic acid) | Anti-inflammatory, Analgesic |
| Probenecid | Uricosuric agent |
| Para-aminobenzoic acid (PABA) | Sunscreen, Vitamin B complex component |
| Salicylic acid | Keratolytic, Anti-acne |
Rationale for Investigating 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid
The investigation of this compound is predicated on a sound medicinal chemistry rationale. This hybrid molecule integrates the key structural features of the potent 7-chloro-4-aminoquinoline core, renowned for its antimalarial and potential anticancer activities, with the versatile benzoic acid moiety.
The 7-chloroquinoline (B30040) portion is expected to drive the molecule's interaction with biological targets, potentially through mechanisms similar to those of chloroquine, such as the inhibition of heme polymerization or the modulation of autophagy. The amino linker at the 4-position of the quinoline ring is a well-established structural motif for potent biological activity.
In essence, the design of this compound represents a deliberate attempt to create a multi-target or synergistic agent by combining the established therapeutic potential of the 7-chloroquinoline scaffold with the favorable physicochemical and pharmacodynamic properties of the benzoic acid moiety. The exploration of such a molecule is a logical step in the quest for novel and more effective therapeutic agents. While detailed experimental data on this specific compound is not widely available in the public domain, its structural design is firmly rooted in established principles of medicinal chemistry, making it a compelling candidate for further investigation.
Overview of Potential Research Avenues
The unique structural amalgamation of a 7-chloroquinoline moiety and a benzoic acid derivative in this compound opens up a multitude of research opportunities. These avenues are largely predicated on the established biological activities of its constituent chemical entities.
Anticancer Activity: The 7-chloroquinoline scaffold is a known constituent of molecules with cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com Research into derivatives of [(7-chloroquinolin-4-yl)amino]chalcones has demonstrated notable activity against human prostate tumor cells. mdpi.com Furthermore, aminobenzoic acid derivatives have also been investigated for their potential in cancer therapy. nih.govresearchgate.net This dual precedent suggests that this compound and its analogs could be promising candidates for anticancer drug discovery programs. Investigations could focus on its efficacy against a panel of cancer cell lines and elucidation of its mechanism of action, which may involve pathways targeted by other quinoline-based anticancer agents.
Antiprotozoal and Antimalarial Research: Given the legacy of 7-chloroquinoline in antimalarial therapy, a primary research avenue for this compound is in the field of parasitic diseases. nih.govnih.gov Novel derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity, even against multi-resistant strains of Plasmodium falciparum. nih.gov The aminobenzoic acid component could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy or a better resistance profile compared to existing drugs. Research could involve in vitro screening against various protozoan parasites, followed by in vivo efficacy studies.
Antimicrobial and Antifungal Applications: Both aminobenzoic acid and quinoline derivatives have demonstrated antimicrobial and antifungal properties. researchgate.netnih.govresearchgate.netmdpi.com The hybridization of these two pharmacophores in this compound could result in synergistic or novel antimicrobial activities. Future research could explore its spectrum of activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors. For instance, 4-phenoxyquinoline derivatives have been developed as c-Met kinase inhibitors for cancer treatment. nih.gov The potential for this compound to act as a kinase inhibitor or to target other enzymes warrants investigation, which could be explored through in silico docking studies followed by in vitro enzymatic assays.
Table 1: Potential Research Areas for this compound
| Research Area | Rationale | Potential Applications |
|---|---|---|
| Anticancer | Cytotoxic potential of 7-chloroquinoline and aminobenzoic acid scaffolds. researchgate.netmdpi.com | Development of new chemotherapeutic agents. |
| Antiprotozoal | Known antiplasmodial activity of 7-chloroquinoline derivatives. nih.govnih.gov | Treatment of malaria and other parasitic infections. |
| Antimicrobial | Documented antibacterial and antifungal properties of parent moieties. researchgate.netnih.govmdpi.com | Combating infectious diseases, including resistant strains. |
| Enzyme Inhibition | Structural similarities to known kinase inhibitors. nih.gov | Development of targeted therapies for various diseases. |
Positioning within Current Medicinal Chemistry Landscape
In the contemporary medicinal chemistry landscape, there is a significant emphasis on the development of novel molecular scaffolds that can address the challenges of drug resistance and provide targeted therapies. The compound this compound is well-positioned within this paradigm due to several key factors.
Molecular Hybridization: This compound exemplifies the strategy of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. This approach is increasingly utilized to develop multi-target drugs or to improve the drug-like properties of existing scaffolds. The combination of the 7-chloroquinoline and aminobenzoic acid moieties positions this compound as a platform for generating a library of derivatives with diverse therapeutic potentials. mdpi.com
Scaffold for Drug Discovery: The structural framework of this compound can serve as a versatile scaffold for further chemical modifications. The carboxylic acid group and the aromatic rings provide multiple points for derivatization, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile. This adaptability makes it an attractive starting point for lead optimization campaigns in various drug discovery projects. nih.gov
Addressing Unmet Medical Needs: The potential applications of this compound in cancer, infectious diseases, and potentially other therapeutic areas align with significant unmet medical needs. The rise of drug-resistant pathogens and the need for more effective and less toxic cancer therapies create a demand for novel chemical entities like this compound. nih.govnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: The compound provides a valuable template for conducting detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can gain insights into the structural requirements for its biological activity. For instance, the position of the substituent on the benzoic acid ring and the nature of the substituent on the quinoline ring can be varied to optimize potency and selectivity. nih.gov
Table 2: Positioning of this compound in Medicinal Chemistry
| Feature | Significance |
|---|---|
| Molecular Hybridization | Combines two established pharmacophores for potentially synergistic or novel activities. mdpi.com |
| Versatile Scaffold | Offers multiple sites for chemical modification and optimization. nih.gov |
| Therapeutic Relevance | Addresses key areas of unmet medical need such as cancer and infectious diseases. nih.govmdpi.com |
| SAR Potential | Provides a basis for systematic studies to understand and improve biological activity. nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-4-5-13-14(6-7-18-15(13)9-11)19-12-3-1-2-10(8-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDOBWQKRUBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258725 | |
| Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50534-30-0 | |
| Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Multi-Step Synthesis of the Core 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid Structure
The primary method for synthesizing the core structure involves a nucleophilic aromatic substitution reaction. This process typically unites the quinoline (B57606) and benzoic acid moieties.
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amine linkage (C-N bond), as this bond is typically formed in the final step of the synthesis.
This disconnection reveals two key intermediates:
4,7-dichloroquinoline (B193633) : This is the electrophilic component, providing the quinoline ring system. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution.
3-aminobenzoic acid : This serves as the nucleophile, providing the aminobenzoic acid moiety.
The forward synthesis, therefore, involves the reaction of these two key intermediates. This approach is a common and effective strategy for preparing N-aryl-4-aminoquinolines.
Optimization of Reaction Conditions and Yields
The efficiency of the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and an aromatic amine can be influenced by several factors. Optimization of these conditions is crucial for maximizing product yield and purity. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.
For analogous reactions, various conditions have been explored. For instance, the reaction of 4,7-dichloroquinoline with substituted anilines is often carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326) at reflux temperatures. researchgate.netnih.gov The presence of a catalytic amount of acid, such as hydrochloric acid, can facilitate the reaction by protonating the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by adjusting the pH to precipitate the desired compound, which is then purified by recrystallization.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Protic solvents can facilitate proton transfer; polar aprotic solvents can increase reaction rates. |
| Temperature | Reflux (typically 80-130 °C) | Provides the necessary activation energy for the substitution reaction. nih.gov |
| Catalyst | Acid (e.g., HCl) or Base (e.g., K₂CO₃) | Acid catalysis activates the quinoline ring; base can be used to deprotonate the amine or neutralize HCl formed. mdpi.com |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the specific amine and the chosen conditions. mdpi.commdpi.com |
Application of Green Chemistry Principles in Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edusemanticscholar.org Several of the twelve principles of green chemistry can be applied to the synthesis of this compound.
Waste Prevention and Atom Economy : The direct coupling of 4,7-dichloroquinoline and 3-aminobenzoic acid is a condensation reaction that has a relatively good atom economy, with hydrogen chloride being the main byproduct. acs.org Optimizing the reaction to achieve high yields minimizes waste. greenchemistry-toolkit.org
Safer Solvents : Traditional syntheses may use solvents like DMF (N,N-Dimethylformamide). Green chemistry principles encourage the use of safer, more environmentally benign solvents. Ethanol is a common choice for this type of reaction and is considered a greener solvent than many alternatives. researchgate.netmdpi.com Water can also be explored as a potential solvent under specific conditions.
Catalysis : The use of catalytic amounts of acid or base is preferable to using stoichiometric reagents, aligning with the principle of catalysis. semanticscholar.org Catalysts reduce waste by being effective in small amounts and being recyclable in principle.
Energy Efficiency : Conducting the reaction at the lowest possible temperature for the shortest possible time contributes to energy efficiency. Exploring microwave-assisted synthesis is a common strategy to reduce reaction times and energy consumption.
Synthesis of Structural Analogues and Derivatives
To explore structure-activity relationships, structural analogues and derivatives of the core molecule are synthesized. Modifications can be made to either the benzoic acid moiety or the quinoline ring system.
Modifications on the Benzoic Acid Moiety
The benzoic acid portion of the molecule offers several sites for modification. The carboxylic acid group is particularly versatile for derivatization.
Esterification : The carboxylic acid can be converted to various esters by reacting it with different alcohols under acidic conditions (Fischer esterification). These esters can alter the lipophilicity and pharmacokinetic properties of the parent compound.
Amidation : Amide derivatives can be prepared by activating the carboxylic acid (e.g., by converting it to an acyl chloride or using peptide coupling agents like EDC/HOBt) and then reacting it with a wide range of primary or secondary amines. mdpi.com This allows for the introduction of diverse functional groups.
Reduction and Further Reaction : The carboxylic acid can be reduced to an alcohol. For example, (3-(7-chloroquinolin-4-ylamino)phenyl)methanol can be synthesized by using 3-aminobenzyl alcohol in the initial coupling reaction. mdpi.com This alcohol can then be oxidized to an aldehyde, which serves as a key intermediate for synthesizing other complex derivatives, such as benzimidazoles. mdpi.com
| Modification | Reagents/Method | Resulting Derivative |
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester |
| Amidation | SOCl₂, then R₂NH; or EDC, HOBt, R₂NH | Amide mdpi.com |
| Starting Material Variation | Use of substituted 3-aminobenzoic acids | Substituted core structure |
| Functional Group Transformation | Reduction of COOH to CH₂OH; Oxidation to CHO | Alcohol and Aldehyde derivatives mdpi.com |
Modifications on the Quinoline Ring System
The 7-chloroquinoline (B30040) ring also presents opportunities for structural modification, although these are often more complex than modifications to the benzoic acid moiety.
Substitution at other positions : While the C4 position is the site of the primary reaction, other positions on the quinoline ring can be functionalized. For instance, modern synthetic methods like C-H activation can be used to introduce substituents at positions such as C2 or C8, often requiring an N-oxide directing group. mdpi.com
Displacement of the 7-chloro group : The chlorine at the C7 position is less reactive than the one at C4, but it can be replaced under more forcing conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or other functional groups.
Use of alternative quinoline starting materials : A straightforward way to introduce diversity is to start with quinolines that have different substituents at the 7-position (e.g., fluoro or methoxy (B1213986) groups) or at other positions on the ring. nih.gov For example, reacting various 7-substituted-4-chloroquinolines with amines yields a library of analogues. nih.gov
Linker Modifications and Isomerism Considerations
The structure of this compound comprises a 7-chloroquinoline core linked to a benzoic acid moiety via an amino bridge. Modifications to this linker and the positional isomerism of the benzoic acid group are key strategies in medicinal chemistry to alter the molecule's physicochemical properties and biological activity.
Linker Modifications:
The aminobenzoic acid portion of the molecule serves as a versatile linker that can be chemically modified to introduce different functional groups or extend the scaffold. Research has shown that the carboxylic acid group can be transformed into other functionalities, such as alcohols, aldehydes, or amides, to create novel derivatives. For instance, (3-(7-chloroquinolin-4-ylamino) phenyl)methanol and 3-(7-chloroquinolin-4-ylamino)benzaldehyde are key intermediates synthesized from the parent compound. mdpi.com These intermediates are then used in condensation reactions to create more complex hybrid molecules, such as quinoline-benzimidazoles. mdpi.com
Another modification strategy involves replacing the benzoic acid linker entirely or attaching different groups to it. One common approach is to use an acetophenone (B1666503) linker, creating 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone, which can then be used to synthesize chalcone (B49325) derivatives. mdpi.comresearchgate.net These modifications highlight the flexibility of the core structure for creating diverse chemical libraries.
Isomerism Considerations:
The position of the amino and carboxylic acid groups on the phenyl ring significantly influences the compound's properties. The target molecule is the meta-isomer (3-amino). However, the ortho- (2-amino) and para- (4-amino) isomers are also synthesized and studied. nih.gov The spatial arrangement of the substituent groups in these isomers affects their chemical reactivity and how they interact with biological targets.
Comparative studies often involve synthesizing series of both 3-substituted and 4-substituted derivatives. For example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives have been synthesized from both 3- and 4-[(7-chloroquinolin-4-yl)amino]acetophenone precursors to evaluate how the substitution pattern affects their activity. mdpi.com The synthesis of these isomers typically involves the nucleophilic substitution reaction between 4,7-dichloroquinoline and the corresponding aminobenzoic acid or its derivatives, such as p-aminoacetophenone. researchgate.net
Interactive Table: Examples of Linker and Isomeric Modifications
This table summarizes different modifications made to the this compound scaffold.
| Parent Moiety | Modification Type | Resulting Intermediate/Derivative | Synthetic Application | Reference |
|---|---|---|---|---|
| 3-aminobenzoic acid | Functional Group Conversion | (3-(7-chloroquinolin-4-ylamino) phenyl)methanol | Precursor for aldehydes and further condensation | mdpi.com |
| 3-aminobenzoic acid | Functional Group Conversion | 3-(7-chloroquinolin-4-ylamino)benzaldehyde | Synthesis of quinoline-benzimidazoles | mdpi.com |
| 3-aminobenzoic acid | Linker Replacement | 3-[(7-chloroquinolin-4-yl)amino]acetophenone | Synthesis of chalcones | mdpi.com |
| 4-aminobenzoic acid | Isomerism | 4-[(7-chloroquinolin-4-yl)amino]acetophenone | Comparative synthesis of chalcone isomers | mdpi.comresearchgate.net |
| 3-aminobenzoic acid | Amidation | N-substituted benzamides | Creation of amide-linked hybrid molecules | mdpi.com |
Stereoselective Synthesis Approaches (If Applicable)
The core structure of this compound is achiral, meaning it does not have a stereocenter and exists as a single, non-chiral molecule. Therefore, stereoselective synthesis is not applicable to the preparation of the parent compound itself.
However, stereoselectivity can become a critical consideration when synthesizing derivatives that incorporate chiral centers. For example, if the linker is modified to include an amino acid or another chiral moiety, the synthesis would require stereoselective methods to produce a specific stereoisomer (enantiomer or diastereomer). While the literature on this compound primarily focuses on achiral derivatives, the synthesis of chiral 4-carbinol quinolines has been reported, involving a two-step approach to obtain optically active derivatives. durham.ac.uk Such approaches, while not directly applied to the title compound, demonstrate the methods that would be necessary if chiral derivatives were to be designed.
Scale-Up Considerations for Research Material Production
Producing sufficient quantities of this compound for extensive research requires synthetic routes that are efficient, reliable, and scalable. The primary synthesis method involves the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and 3-aminobenzoic acid.
Key Considerations for Scale-Up:
Reaction Conditions: The condensation reaction is typically performed by refluxing the reactants in a suitable solvent like ethanol or pyridine (B92270). mdpi.comnih.gov For larger scales, optimizing reaction time, temperature, and concentration is crucial to maximize yield and minimize byproduct formation. The use of mixed lithium-magnesium reagents has been explored for the functionalization of 7-chloroquinolines under mild conditions, which could offer a scalable alternative. durham.ac.uk
Purification: Purification of the final product and intermediates is a significant bottleneck in scaling up chemical production. Recrystallization is a common method for purifying the solid product. However, for larger batches, this can be time-consuming and may lead to material loss. Column chromatography may be used for intermediates but is often impractical for large-scale final product purification. Developing a robust crystallization process is therefore essential.
Process Safety: Heating solvents to reflux requires appropriate engineering controls to manage vapors and prevent accidents. A thorough safety assessment of the reaction's thermal profile is necessary before attempting production at a larger scale.
Flow Chemistry: For certain synthetic steps, transitioning from traditional batch processing to continuous flow conditions can offer advantages in terms of safety, control, and scalability. The synthesis of functionalized quinolines has been successfully demonstrated using continuous flow conditions, suggesting a potential avenue for the scaled production of its derivatives. durham.ac.uk
Interactive Table: Summary of Scale-Up Parameters
This table outlines key factors to consider when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale Method | Scale-Up Consideration | Potential Improvement | Reference |
|---|---|---|---|---|
| Reaction Type | SNAr Condensation | Heat and mass transfer, reaction kinetics | Optimization of temperature and mixing; use of alternative metal-reagent methods | mdpi.comdurham.ac.uk |
| Solvent | Ethanol, Pyridine | Volume, cost, recovery, and safety | Selection of a lower-cost, safer solvent; implementing solvent recovery systems | mdpi.comnih.gov |
| Purification | Recrystallization, Chromatography | Yield loss, solvent waste, time | Development of an optimized, single-solvent crystallization process | |
| Process Type | Batch Processing | Safety, consistency, throughput | Transitioning to continuous flow synthesis for key steps | durham.ac.uk |
Structure Activity Relationship Sar Elucidation
Impact of Substituent Variations on Biological Activity
Position and Nature of Substituents on Benzoic Acid
The benzoic acid moiety of the molecule serves as a critical interaction domain, and alterations to its substitution pattern can dramatically alter biological outcomes. The position and electronic nature of substituents on this ring are key determinants of activity.
Studies on related aminobenzoic acid derivatives have shown that the introduction of substituents can significantly modulate their biological effects. For instance, in a series of benzoylaminobenzoic acid derivatives, the presence of hydroxyl groups and increased hydrophobicity and aromaticity were found to be conducive to inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity. nih.gov
The acidity of the benzoic acid, which is influenced by substituents, can also play a crucial role. Electron-withdrawing groups, such as nitro or cyano groups, tend to increase the acidity of the benzoic acid, which can impact its interaction with biological targets. nih.gov The specific placement of these groups (ortho, meta, or para) also dictates the electronic distribution and steric profile of the molecule, further influencing its activity.
| Substituent Position | Substituent Type | Predicted Impact on Acidity | Potential Influence on Biological Activity |
| Para | Electron-withdrawing (e.g., -NO2) | Increase | May enhance binding through altered electronic interactions |
| Meta | Electron-donating (e.g., -OCH3) | Decrease | Could reduce activity by destabilizing a necessary anionic form |
| Ortho | Bulky group (e.g., -t-butyl) | Variable | May introduce steric hindrance, preventing optimal binding |
Role of the Chloro Group on the Quinoline (B57606) Ring
The 7-chloro substituent on the quinoline ring is a well-established feature in many biologically active quinoline-based compounds, particularly in the realm of antimalarial agents. Research on 4-aminoquinoline (B48711) derivatives has consistently highlighted the importance of this halogen atom for potent activity.
Furthermore, studies on various 7-substituted 4-aminoquinolines have shown that while other halogens like bromine and iodine can maintain activity, the chloro-substituted analogs often exhibit a favorable balance of potency and pharmacokinetic properties. tandfonline.com
Effects of Amine Linker Modifications
The secondary amine that bridges the quinoline and benzoic acid moieties is not merely a passive spacer but an active contributor to the molecule's biological profile. Modifications to this linker, such as altering its length, rigidity, or hydrogen-bonding capacity, can have profound effects on activity.
In studies of bisaminoquinolines, which feature two quinoline rings connected by a linker, the nature of the linker was found to be critical for their anticancer activity. nih.gov Increasing the length of the linker and the methylation status of a central nitrogen atom influenced the compounds' subcellular localization and mechanism of action. nih.gov For instance, a tertiary amine in the linker led to lysosomal localization and inhibition of autophagy, while a secondary amine resulted in nuclear localization and DNA damage. nih.gov
These findings suggest that the amine linker in 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid likely plays a crucial role in orienting the two aromatic systems correctly for optimal target interaction. Its hydrogen-bonding capability (as a hydrogen bond donor) is also a key feature that can be exploited in drug design. Introducing rigidity or flexibility into the linker through cyclization or the incorporation of different functional groups could significantly impact the conformational freedom of the molecule and, consequently, its biological activity. researchgate.net
Conformational Analysis and its Influence on Activity
The three-dimensional shape, or conformation, of a molecule is intimately linked to its ability to bind to a biological target. Conformational analysis of this compound is therefore essential for understanding the spatial arrangement of its key pharmacophoric features and how this influences its activity.
The molecule possesses several rotatable bonds, particularly around the amine linker and the attachment of the carboxylic acid group to the benzoic acid ring. The relative orientation of the quinoline and benzoic acid rings is a critical conformational parameter. A "folded" conformation, where the two aromatic rings are in proximity, may be necessary for activity in some contexts, as has been observed for other classes of inhibitors. science.gov
Computational studies on similar flexible molecules, such as aminofluorobenzoic acids, have shown that intramolecular interactions, like hydrogen bonds, can significantly influence the preferred conformation. nih.gov In the case of this compound, potential intramolecular hydrogen bonds between the amine linker and the carboxylic acid group, or between the quinoline nitrogen and a substituent on the benzoic acid ring, could stabilize specific conformations that are either favorable or unfavorable for binding to a target.
The planarity of the aromatic systems and the dihedral angles between them are also important factors. Significant deviation from planarity could disrupt π-π stacking interactions with a biological target, which are often crucial for binding affinity. Therefore, understanding the energetic landscape of the different possible conformations is a key step in rational drug design.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model for this compound and its analogs would typically consist of a 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Based on the structure of the parent compound, a hypothetical pharmacophore model can be proposed:
Aromatic Ring Feature 1: Corresponding to the quinoline ring system.
Aromatic Ring Feature 2: Corresponding to the benzoic acid ring.
Hydrogen Bond Donor: The secondary amine linker.
Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group.
Hydrophobic/Halogen Feature: The 7-chloro group on the quinoline ring.
Such a model can be refined using a set of active and inactive analogs. Validated pharmacophore models can then be used for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity. nih.govsci-hub.box This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. Furthermore, pharmacophore models can provide valuable insights into the key interactions between the ligand and its biological target, even in the absence of a known target structure.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as:
Electronic Descriptors: Charges, dipole moments, and energies of molecular orbitals (HOMO/LUMO).
Steric Descriptors: Molecular weight, volume, and surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
QSAR studies on 7-chloro-4-aminoquinoline derivatives have demonstrated the importance of steric, hydrophobic, and electronic factors in determining their antimalarial activity. researchgate.net Similarly, QSAR analyses of benzoylaminobenzoic acid derivatives have highlighted the role of hydrophobicity, molar refractivity, and aromaticity in their inhibitory activity. nih.gov
For a series of this compound analogs, a QSAR model could be represented by an equation such as:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
Where 'c' represents the coefficient for each descriptor. A statistically significant QSAR model can be a powerful predictive tool, guiding the synthesis of new derivatives with enhanced biological activity by suggesting which structural modifications are most likely to be beneficial. mdpi.com
| QSAR Descriptor Class | Example Descriptors | Potential Influence on Activity of this compound Analogs |
| Electronic | Atomic charges, Dipole moment | Modulating electrostatic interactions with the target |
| Steric | Molecular volume, Molar refractivity | Affecting the fit of the molecule into the binding site |
| Hydrophobic | LogP | Influencing membrane permeability and hydrophobic interactions with the target |
| Topological | Connectivity indices | Describing the overall shape and branching of the molecule |
Descriptor Selection and Model Development
The initial and one of the most critical phases in building a predictive QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule and are broadly categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. For quinoline derivatives, a combination of these descriptors is often employed to capture the nuances of their interaction with biological targets.
Descriptor Selection:
The process of descriptor selection for 7-chloroquinoline (B30040) derivatives typically involves a multifaceted approach. Initially, a large pool of descriptors is calculated using specialized software. These descriptors can range from simple constitutional indices, such as molecular weight and atom counts, to more complex quantum chemical parameters that describe the electronic distribution within the molecule.
Commonly employed descriptors in the QSAR analysis of 4-aminoquinoline analogs include:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of the electron-withdrawing chlorine atom at the 7-position significantly influences the electronic properties of the quinoline ring.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters are often used to describe the size and shape of the substituents. The steric bulk of the benzoic acid moiety and its substitution pattern are critical for receptor binding.
Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor that measures the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule and describe aspects such as molecular connectivity and shape.
Model Development:
Once a relevant set of descriptors has been identified, various mathematical models can be developed to establish a correlation with the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that creates a linear equation relating the dependent variable (biological activity) to a set of independent variables (descriptors).
For more complex relationships, non-linear methods and three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed and visual understanding of the SAR.
A hypothetical MLR model for a series of 4-aminoquinoline derivatives might take the following form:
pIC50 = β0 + β1(log P) + β2(MR) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the biological activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons, potentially influencing interactions with biological targets. |
| Steric | Molar Refractivity (MR) | Indicates the volume occupied by a substituent, which can affect the fit within a receptor binding pocket. |
| Hydrophobic | log P | Affects the compound's ability to cross cell membranes and reach its target. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton, which can influence molecular shape and flexibility. |
Statistical Validation of QSAR Models
The development of a QSAR model is not complete without rigorous statistical validation to ensure its robustness and predictive power. Validation is a critical step to ascertain that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. Both internal and external validation techniques are employed for this purpose.
Internal Validation:
Internal validation assesses the stability of the model using the initial dataset. The most common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal consistency and predictive ability.
External Validation:
External validation is considered the most stringent test of a QSAR model's predictive power. It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The developed model is then used to predict the biological activities of the compounds in the test set. The predictive R-squared (R²pred) is a common metric used to evaluate the external predictive capability of the model. A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new compounds. nih.gov
Other statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, the root mean square error (RMSE), and the Fischer's F-test value, which indicates the statistical significance of the regression model. researchgate.net
| Validation Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | A measure of the internal predictive ability of the model. |
| Predictive R-squared | R²pred | > 0.6 | Measures the predictive power of the model on an external test set. |
| Root Mean Square Error | RMSE | Low as possible | Represents the standard deviation of the residuals (prediction errors). |
Mechanistic Investigations at the Molecular and Cellular Levels
Target Identification and Validation
The initial step in understanding the mechanism of action for any compound involves identifying and validating its biological targets. This is typically achieved through a combination of enzymatic, receptor, and computational studies.
Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)
There is no available research data on the inhibitory effects of 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid on enzymes such as α-glucosidase or α-amylase. Such studies would be necessary to determine its potential as a modulator of carbohydrate metabolism.
Receptor Binding Assays
Information regarding the affinity and binding characteristics of this compound to specific biological receptors is not available. Receptor binding assays are crucial for identifying the direct molecular targets through which a compound may exert its pharmacological effects.
Protein-Ligand Interaction Analysis
No studies employing techniques such as X-ray crystallography, NMR spectroscopy, or molecular docking have been published to elucidate the specific interactions between this compound and any protein targets. While research exists on the protein binding of simpler benzoic acid derivatives, such as 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid with human serum albumin nih.gov, this data cannot be extrapolated to the significantly more complex structure of this compound.
Cellular Pathway Modulation
Investigating how a compound affects cellular signaling pathways provides insight into its broader biological effects, including its influence on cell fate processes like proliferation and apoptosis.
Impact on Signaling Pathways (e.g., TRAF binding)
There is no published evidence to suggest that this compound modulates any specific signaling pathways, including those involving Tumor Necrosis Factor Receptor-Associated Factors (TRAFs). TRAF proteins are key signaling adaptors involved in immunity and inflammation, and their general functions are well-documented nih.govnih.gov. However, the interaction of the specified compound with these or any other signaling molecules has not been investigated.
Effects on Cell Proliferation and Apoptosis in In Vitro Models
No in vitro studies have been reported that assess the effects of this compound on cell proliferation or apoptosis in any cell line. While various benzoic acid derivatives have been shown to retard cancer cell growth by inducing apoptosis nih.govresearchgate.net, and other complex molecules can inhibit cell proliferation in a dose- and time-dependent manner researchgate.net, specific data for this compound is absent.
Cellular Uptake and Localization Studies (Research Context)
The ability of a compound to exert a biological effect is fundamentally dependent on its capacity to enter cells and reach its subcellular target. For quinoline-based compounds, such as those structurally related to this compound, cellular uptake is a critical area of investigation, particularly in the context of their therapeutic applications. The presence of the 7-chloroquinoline (B30040) core, a key pharmacophore in several antimalarial drugs, suggests that its derivatives may accumulate within specific cellular compartments. mesamalaria.org
Research on analogous 7-chloroquinoline derivatives has indicated that these molecules can possess properties that allow them to traverse cellular membranes and accumulate inside the cell. orientjchem.org The lipophilicity conferred by the quinoline (B57606) ring, potentially balanced by the hydrophilic benzoic acid moiety, would likely influence the primary mechanism of cellular entry, which could include passive diffusion or carrier-mediated transport.
Once inside the cell, the subcellular localization is of paramount importance. For instance, many quinoline derivatives are known to accumulate in acidic organelles such as lysosomes or the digestive vacuole of malaria parasites. mesamalaria.org This accumulation is often driven by the weak base nature of the quinoline ring system, which becomes protonated in acidic environments, trapping the molecule within the organelle. Fluorescence microscopy is a common technique used to visualize the subcellular distribution of such compounds, often by exploiting their intrinsic fluorescence or by attaching a fluorescent tag.
Illustrative Research Methodologies for Cellular Localization:
| Technique | Principle | Expected Outcome for a Quinoline Derivative |
| Confocal Fluorescence Microscopy | Visualization of fluorescent compounds within live or fixed cells. | Co-localization with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes) would indicate accumulation in acidic vesicles. |
| Subcellular Fractionation | Separation of cellular components by centrifugation. | Quantification of the compound in different fractions (e.g., nuclear, mitochondrial, cytosolic) via methods like HPLC to determine its primary site of accumulation. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive elemental analysis. | If the compound is complexed with a metal, ICP-MS can be used to quantify its presence in different cellular compartments. |
Biochemical Characterization of Molecular Interactions
Understanding the direct molecular interactions of a compound is crucial for elucidating its mechanism of action. This typically involves detailed kinetic studies of enzyme inhibition and spectroscopic analysis of the formation of ligand-target complexes.
Kinetic Studies of Enzyme Inhibition
Compounds containing the aminobenzoic acid scaffold have been investigated as inhibitors of various enzymes. researchgate.net Enzyme inhibition assays are fundamental in determining the potency and mechanism by which a compound interferes with enzyme activity. The nature of this inhibition—be it competitive, noncompetitive, or uncompetitive—provides valuable insights into the binding site and interaction of the inhibitor with the enzyme. khanacademy.orgyoutube.com
Kinetic studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation and graphical representations like Lineweaver-Burk plots, key kinetic parameters (Vmax, Km, and Ki) can be determined. khanacademy.org For a compound like this compound, a hypothetical target could be a kinase or a protease, given the prevalence of quinoline and aminobenzoic acid motifs in inhibitors of these enzyme classes.
Illustrative Enzyme Inhibition Data:
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Noncompetitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Spectroscopic Analysis of Ligand-Target Complexes
Spectroscopic techniques are invaluable for confirming the direct binding of a ligand to its biological target and for characterizing the nature of the resulting complex. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy can provide detailed information about the structural changes that occur upon binding. nih.govbendola.commdpi.com
For instance, NMR spectroscopy can be used to identify the specific atoms of both the ligand and the target protein that are involved in the interaction. mdpi.com Changes in the chemical shifts of protons and carbons in the NMR spectra of the ligand and the target upon complex formation can reveal the binding interface. mdpi.com IR spectroscopy can detect changes in the vibrational frequencies of chemical bonds, which can indicate the formation of new interactions, such as hydrogen bonds, between the ligand and its target. researchgate.net UV-Vis spectroscopy can be used to monitor binding events if there is a change in the absorbance or fluorescence of the ligand or target upon complexation. researchgate.net
Illustrative Spectroscopic Data for Ligand-Target Interaction:
| Spectroscopic Technique | Observable Change Upon Binding | Information Gained |
| ¹H NMR Spectroscopy | Perturbations in chemical shifts of specific protons. | Identification of the binding site on the ligand and target. |
| FT-IR Spectroscopy | Shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H). | Information on the involvement of specific functional groups in binding. |
| UV-Visible Spectroscopy | Changes in the absorption maximum (λmax) or intensity. | Confirmation of binding and determination of binding affinity. |
| Fluorescence Spectroscopy | Quenching or enhancement of intrinsic fluorescence. | Determination of binding constants and stoichiometry. |
Preclinical Biological Evaluation Models and Findings Excluding Human Data
In Vitro Efficacy Studies
No publicly available in vitro efficacy studies for 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid were identified. Research in this area has focused on derivatives and related compounds rather than this specific chemical entity.
Cell Line-Based Assays (e.g., anticancer, antimicrobial)
No data from cell line-based assays investigating the anticancer or antimicrobial properties of this compound could be located. While the broader class of 4-aminoquinoline (B48711) derivatives has been investigated for such activities, specific results for this compound are not available in the reviewed literature. For instance, studies on 7-chloro-4-aminoquinoline–benzimidazole hybrids have shown effects on various carcinoma, leukemia, and lymphoma cell lines, but this data does not pertain to this compound itself.
Parasite Culture Inhibition Assays (e.g., antimalarial)
There are no specific findings from parasite culture inhibition assays for this compound. The antimalarial potential of numerous 4-aminoquinoline derivatives is well-documented, with many compounds demonstrating activity against Plasmodium falciparum in culture. However, research detailing the direct effects of this compound on parasite cultures is not present in the available scientific literature.
Enzymatic Assays for Specific Targets
No studies detailing the results of enzymatic assays for this compound were found. The mechanism of action for related 4-aminoquinoline compounds often involves the inhibition of heme polymerase, a critical enzyme in the malaria parasite's detoxification pathway. However, there is no specific evidence from enzymatic assays to confirm or deny a similar mechanism for this compound.
In Vivo Animal Model Investigations
No records of in vivo animal model investigations for this compound were identified in the searched literature. Consequently, there is no information to report on its efficacy in any disease models.
Disease Models and Experimental Design
Due to the lack of in vivo studies, there are no disease models or experimental designs to describe for this compound.
Efficacy Assessment in Animal Models (e.g., tumor regression in mice)
No data on the efficacy assessment of this compound in animal models, such as tumor regression or parasite clearance, is available.
Comparative Biological Activity with Known Reference Compounds
Derivatives of the this compound scaffold have been the subject of investigation for their potential as both antimalarial and anticancer agents. The biological activity of these compounds has been evaluated in comparison to standard reference drugs such as chloroquine (B1663885) for antimalarial activity and various cytotoxic agents for anticancer effects.
The 7-chloroquinoline (B30040) nucleus is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example. Consequently, novel derivatives are often evaluated for their ability to overcome chloroquine resistance, a significant challenge in malaria treatment.
A series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were synthesized and screened for their in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum. While most of the synthesized compounds showed mild to moderate activity, one derivative, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one, demonstrated marginally superior activity compared to the other evaluated compounds in the series. researchgate.net The reference drug used in this study was chloroquine.
In another study, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives, synthesized from 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone, were assessed for their potential as antimalarial agents. Several compounds from the 3-substituted series displayed significant inhibitory values against heme crystallization, a key mechanism of action for quinoline-based antimalarials. mdpi.com
The 7-chloroquinoline scaffold has also been explored for its potential in cancer therapy. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov The study revealed that compounds with an unsubstituted benzimidazole ring showed strong cytotoxic activity. researchgate.net
The cytotoxic effects of [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were also investigated. Specific derivatives from the 3-substituted series exhibited notable cytotoxic effects against the human prostate cancer cell line LNCaP. mdpi.com The activity of these compounds highlights the potential of this chemical class in the development of new anticancer agents.
Another study reported the synthesis of a new series of 7-chloroquinoline derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their in vitro anticancer activity against breast cancer, skin cancer, and neuroblastoma cell lines. One compound, in particular, showed more potent activity than the reference drug doxorubicin against all three cell lines.
The following table summarizes the comparative biological activity of selected derivatives against reference compounds.
| Derivative | Preclinical Model | Reference Compound | Activity Metric (IC50/GI50) | Source |
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one | Plasmodium falciparum (RKL-2, chloroquine-sensitive) | Chloroquine | Marginally superior to other synthesized compounds | researchgate.net |
| [(7-Chloroquinolin-4-yl)amino]chalcone derivative 13 | LNCaP (human prostate cancer) | Not specified | 7.93 ± 2.05 µg/mL | mdpi.com |
| [(7-Chloroquinolin-4-yl)amino]chalcone derivative 17 | LNCaP (human prostate cancer) | Not specified | 7.11 ± 2.06 µg/mL | mdpi.com |
| [(7-Chloroquinolin-4-yl)amino]chalcone derivative 19 | LNCaP (human prostate cancer) | Not specified | 6.95 ± 1.62 µg/mL | mdpi.com |
| 7-Chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM, HuT78, THP-1, Raji (leukemia and lymphoma) | Not specified | GI50: 0.4 to 8 µM | researchgate.net |
| 7-Chloroquinoline-benzimidazole hybrid 8d | CCRF-CEM, HuT78, THP-1, Raji (leukemia and lymphoma) | Not specified | GI50: 0.4 to 8 µM | researchgate.net |
| 7-Chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM, HuT78, THP-1, Raji (leukemia and lymphoma) | Not specified | GI50: 0.4 to 8 µM | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Detailed molecular docking studies specifically for 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid are not extensively available in the reviewed scientific literature. However, research on structurally similar compounds provides insights into potential interaction mechanisms. For instance, studies on N-phenyl-2-quinolone-3-carboxamides containing a 3-benzoic acid moiety have been conducted against targets like PI3Kα. mdpi.com In these related compounds, the benzoic acid group is suggested to be crucial for forming hydrogen bonds and ionic interactions within the protein's binding site. mdpi.com Computational analyses of various aminobenzoic acid derivatives and quinoline (B57606) hybrids consistently highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-pi stacking in their binding to biological targets. researchgate.netresearchgate.netnih.gov For the specific compound this compound, it is hypothesized that the carboxylic acid group, the quinoline nitrogen, and the secondary amine would act as key hydrogen bond donors and acceptors, while the aromatic rings would participate in hydrophobic and stacking interactions with nonpolar residues of a target protein.
Table 1: Hypothesized Interaction Profile for this compound This table is based on theoretical chemical principles and data from analogous compounds, as direct studies on the target compound are not available.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Benzoic Acid (Carboxyl) | Hydrogen Bonding, Ionic Interaction | Lysine, Arginine, Histidine, Serine, Threonine |
| Quinoline Ring System | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Secondary Amine Linker | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine |
Predicting the binding affinity, often expressed as binding energy (e.g., in kcal/mol), is a primary goal of molecular docking. Scoring functions are algorithms used to rank and score the predicted binding poses of a ligand.
No specific binding affinity data or scoring function results have been published for the interaction of this compound with a particular protein target. In silico studies on related classes of compounds, such as other quinoline derivatives, have utilized various scoring functions like GoldScore and have reported free energies of binding (ΔG) to predict inhibitory constants (Ki). mdpi.com These studies generally show that a lower binding energy score correlates with higher binding affinity and, potentially, greater biological activity. The precise binding affinity of this compound would be dependent on the specific topology and amino acid composition of the target protein's active site.
A review of the current scientific literature reveals no studies investigating the binding of this compound to the CD40 receptor. Research on CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, primarily focuses on its interaction with its natural ligand (CD40L) and therapeutic monoclonal antibodies designed to either activate (agonize) or block (antagonize) its signaling pathway. nih.govnih.gov There is no available data from molecular docking or other computational methods to suggest an interaction between the CD40 receptor and this specific small molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide detailed information on the conformational changes and stability of a ligand-protein complex.
There are no specific molecular dynamics simulation studies published for this compound complexed with a biological target. In general, MD simulations for small molecule-protein complexes involve calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the complex over the simulation time. nih.gov A stable RMSD value suggests the system has reached equilibrium. RMSF analysis helps identify the flexible regions of the protein and ligand. nih.gov For this compound, the bond linking the benzoic acid and quinoline moieties would likely be a source of conformational flexibility, allowing the two ring systems to adopt various orientations to optimize binding within a target's active site. rsc.orguky.edu
The influence of solvent, typically water, on the binding interactions of this compound has not been specifically detailed in published MD simulation studies. Solvent molecules play a critical role in mediating or competing with ligand-protein interactions. Water molecules can form hydrogen bond bridges between the ligand and the protein, which can be crucial for stabilizing the complex. Conversely, the displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding can be a major driver for the interaction, a phenomenon known as the hydrophobic effect. The solubility and interaction of aminobenzoic acids with different solvents are known to be influenced by the ability of the solvent to form hydrogen bonds with the carboxylic acid group. rsc.org In a biological context, MD simulations would be necessary to elucidate the specific roles that water molecules play in the binding of this compound to a target.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of this compound. These computational methods provide insights into the compound's electronic structure and reactivity, which are crucial for predicting its behavior in chemical and biological systems.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamentally linked to its reactivity. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For analogous compounds like [(7-chloroquinolin-4-yl)amino]acetophenones, DFT calculations have been used to determine these parameters. nih.gov Similar computational approaches can be applied to this compound. The presence of the electron-withdrawing chlorine atom and the quinoline ring, along with the benzoic acid moiety, influences the electron distribution across the molecule. The total electron density surface mapped with electrostatic potential can reveal regions of high negative charge, indicating potential sites for electrophilic attack. nih.gov
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating capacity |
| ELUMO | -2.4 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.8 eV | Chemical reactivity and stability |
Prediction of Spectroscopic Properties for Characterization
Computational methods can also predict spectroscopic properties, which are invaluable for the characterization of newly synthesized compounds. Techniques like DFT can be used to calculate vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov For similar quinoline-based peptoids, spectral results have been compared with calculated values computed at the B3LYP/6-311G(d,p) level. tees.ac.uk
The predicted FTIR spectrum would show characteristic peaks for N-H, C=O (from the carboxylic acid), and C-Cl stretching vibrations. nih.gov Similarly, 1H and 13C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. tees.ac.uk
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| FTIR (cm-1) | ~3400 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~750 (C-Cl stretch) |
| 1H NMR (ppm) | Signals in the aromatic region (7.0-9.0 ppm), a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton (>10 ppm) |
| 13C NMR (ppm) | Signals for aromatic carbons, the carbonyl carbon (~170 ppm), and carbons attached to chlorine and nitrogen |
Note: The data presented are illustrative predictions based on the analysis of structurally related compounds.
In Silico ADMET Predictions (Excluding Human Safety/Adverse Effects)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a cost-effective way to evaluate the pharmacokinetic properties of a compound early in the drug discovery process. Various computational models and software, such as SwissADME and admetSAR, are used for these predictions. researchgate.net
Absorption and Distribution Potentials (e.g., permeability)
Predictions of absorption and distribution are critical for assessing the potential bioavailability of a compound. Parameters such as lipophilicity (LogP), water solubility, and permeability through biological membranes like the blood-brain barrier (BBB) and the gastrointestinal (GI) tract are evaluated. For quinoline derivatives, in silico models have shown good pharmacokinetic properties, including high gastrointestinal absorption. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on similar benzoic acid derivatives have highlighted the importance of hydrophobicity for biological activity. nih.gov
Table 3: Predicted Absorption and Distribution Properties
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| LogP | 3.5 | Moderate lipophilicity |
| Water Solubility | Moderately soluble | Affects formulation and absorption |
| GI Absorption | High | Good potential for oral bioavailability |
Note: These predictions are generated from computational models and have not been experimentally validated for this specific compound.
Metabolic Stability Predictions (e.g., cytochrome P450 interactions)
Metabolic stability is a key factor determining the half-life and duration of action of a compound. A major route of drug metabolism involves the cytochrome P450 (CYP) enzyme family. In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting these interactions is crucial to avoid potential drug-drug interactions.
Table 4: Predicted Metabolic Stability
| Parameter | Prediction |
|---|---|
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
Note: These are model-based predictions and require experimental verification.
Excretion Pathway Predictions
Table 5: Predicted Excretion Properties
| Parameter | Prediction | Significance |
|---|---|---|
| Renal OCT2 Inhibitor | Unlikely | Low potential for interference with the excretion of other drugs via this transporter |
Note: These are indicative predictions based on the compound's structural and physicochemical properties.
Virtual Screening for Novel Target Identification
Virtual screening is a computational methodology extensively utilized in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. While virtual screening is a powerful tool for finding ligands for known targets, its application in identifying entirely new or "novel" biological targets for a specific compound, such as this compound, represents a more complex and emerging area of computational chemistry.
The primary objective of such a screening would be to identify proteins that exhibit a high binding affinity for this compound. The potential interactions and binding energies are calculated using scoring functions within the docking software. Proteins that are ranked highly based on these scores are then considered potential new targets for the compound.
The results from a virtual screening campaign can be summarized in a data table that highlights the potential protein targets, their corresponding docking scores, and the key interacting amino acid residues within the predicted binding site.
Table 1: Illustrative Example of Virtual Screening Output for a Query Compound
| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Biological Function |
|---|---|---|---|
| Protein Kinase XYZ | -9.8 | Lys72, Glu91, Leu148 | Cell signaling, Proliferation |
| Protease ABC | -9.2 | Asp25, Gly27, Arg123 | Protein degradation |
| Ion Channel DEF | -8.7 | Phe340, Ser344, Trp434 | Ion transport |
This table is for illustrative purposes only and does not represent actual screening results for this compound.
Following the initial virtual screening, further computational analyses are typically performed to refine the list of potential targets. These can include molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time and binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to provide a more accurate estimation of the binding affinity.
The quinoline scaffold, a core component of this compound, is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The diverse therapeutic applications of quinoline derivatives suggest their ability to interact with multiple biological targets. Therefore, a compound like this compound would be a suitable candidate for virtual screening to explore its polypharmacology and identify potential new therapeutic applications by uncovering novel protein interactions.
Detailed research findings from such a study would involve a thorough analysis of the binding modes of the compound with the top-ranked protein targets. For instance, the analysis would identify specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that contribute to the binding affinity.
Table 2: Example of Detailed Interaction Analysis for a Top-Ranked Target
| Protein Target | Ligand Atom | Protein Atom/Residue | Interaction Type | Distance (Å) |
|---|---|---|---|---|
| Protein Kinase XYZ | Quinoline N1 | Lys72 NH | Hydrogen Bond | 2.8 |
| Protein Kinase XYZ | Benzoic Acid O1 | Arg175 NH2 | Hydrogen Bond | 3.1 |
| Protein Kinase XYZ | Chloroquinoline Ring | Phe147 | Pi-Pi Stacking | 4.5 |
This table is a hypothetical representation of a detailed interaction analysis.
Ultimately, the computationally identified novel targets would require experimental validation through in vitro binding assays and functional assays to confirm the predicted biological activity. While there is a lack of specific published research on the use of this compound for novel target identification via virtual screening, the methodology represents a promising avenue for future research to uncover new therapeutic potentials for this and related compounds.
Analytical Methodologies for Research Purposes
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an essential tool for the separation and purification of synthetic compounds and for the quantitative determination of their purity. For a molecule like 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid, which possesses aromatic systems and polar functional groups, High-Performance Liquid Chromatography is the most pertinent technique.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of and purifying this compound. Due to the compound's polarity and aromaticity, reversed-phase HPLC (RP-HPLC) is particularly effective.
In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase consists of a mixture of an aqueous solvent and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be controlled by adjusting the ratio of the organic solvent to the aqueous buffer, the pH of the buffer, and the column temperature. helixchrom.com For acidic compounds like this one, adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is common practice to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.
Detection is typically achieved using a UV-Vis detector, as the quinoline (B57606) and benzene (B151609) rings in the molecule contain chromophores that strongly absorb UV light. sielc.com The selection of a specific wavelength for monitoring, often around 260 nm or 280 nm, is determined by the compound's UV absorption maxima. nih.gov
Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution (e.g., 10% to 90% B over 20 min) allows for the separation of impurities with a wide range of polarities. Acid suppresses ionization. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at 262 nm | The conjugated aromatic system provides strong UV absorbance for sensitive detection. doi.org |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a low volatility and is thermally labile due to the presence of the carboxylic acid and secondary amine functional groups. At the high temperatures required for GC analysis, the molecule would likely decompose in the injector port rather than volatilize.
However, GC-MS can be employed for analysis if the compound is first converted into a more volatile and thermally stable derivative. This process, known as derivatization, chemically modifies the polar functional groups. For the carboxylic acid group, common derivatization strategies include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions to form a methyl ester.
Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. The secondary amine may also react.
Once derivatized, the resulting compound can be analyzed by GC-MS, which provides separation based on boiling point and a mass spectrum that can be used for identification.
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy each provide unique pieces of information that, when combined, allow for an unambiguous confirmation of the compound's identity.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required for the full characterization of this compound. The spectra are typically recorded in a deuterated solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and contains exchangeable protons from the -NH and -COOH groups. rsc.org
¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above δ 12.0 ppm. rsc.org
Amine Proton (-NH-): A singlet, often broad, in the δ 9.0-11.0 ppm region.
Aromatic Protons: Protons on the quinoline and benzoic acid rings would appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. Their specific shifts and coupling patterns (singlets, doublets, triplets) would confirm the substitution pattern on both rings. For instance, the proton at position 2 of the quinoline ring is expected to be a doublet at a high chemical shift (around δ 8.5 ppm), while the proton at position 5 would also be a doublet further downfield.
¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Carbonyl Carbon (-COOH): This carbon would appear as a single peak in the downfield region, typically around δ 167-170 ppm. rsc.org
Aromatic Carbons: The carbons of the quinoline and benzene rings would generate a series of peaks in the δ 100-155 ppm range. Carbons attached to electronegative atoms (like chlorine and nitrogen) would be shifted further downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 (broad s) | ~167.5 |
| Amine (-NH-) | ~10.5 (s) | N/A |
| Quinoline C2-H | ~8.6 (d) | ~152.0 |
| Quinoline C3-H | ~7.1 (d) | ~105.0 |
| Quinoline C5-H | ~8.7 (d) | ~148.5 |
| Quinoline C6-H | ~7.8 (dd) | ~127.0 |
| Quinoline C8-H | ~8.2 (d) | ~125.0 |
| Benzoic Acid Aromatic C-H | 7.5 - 8.4 (m) | 120.0 - 145.0 |
Note: Predicted values are based on data for analogous structures and established chemical shift increments. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.
Mass spectrometry (MS) is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This precision allows for the determination of the compound's elemental composition and confirmation of its molecular formula.
For this compound (C₁₆H₁₁ClN₂O₂), the expected mass would be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. HRMS can distinguish these from other elemental combinations.
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂O₂ |
| Monoisotopic Mass | 298.0510 Da |
| Calculated m/z for [M+H]⁺ | 299.0582 (for ³⁵Cl) |
| Calculated m/z for [M+2+H]⁺ | 301.0552 (for ³⁷Cl) |
| Ionization Mode | ESI (Positive) |
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to stretch or bend.
The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure:
O-H Stretch: A very broad band from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ from the secondary amine. doi.org
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinoline and benzene rings.
C-Cl Stretch: A peak in the fingerprint region, typically between 700-850 cm⁻¹, corresponding to the carbon-chlorine bond.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Amine N-H | Stretch | 3300 - 3400 | Moderate, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C / C=N | Stretch | 1450 - 1620 | Moderate to Strong |
| C-O | Stretch | 1210 - 1320 | Moderate |
| C-N | Stretch | 1250 - 1350 | Moderate |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a important technique for elucidating the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the electronic transitions originating from its constituent chromophores: the 7-chloroquinoline (B30040) and the 3-aminobenzoic acid moieties.
Analysis of a closely related analogue, 3-[(7-chloroquinolin-4-yl)amino]acetophenone, reveals characteristic absorption maxima (λmax) that provide insight into the electronic behavior of the parent compound. In a dimethyl sulfoxide (B87167) (DMSO) solvent, this analogue exhibits two primary absorption bands: one at approximately 259 nm and another at 347 nm. These absorptions are attributed to π→π* and/or n→π* electronic transitions.
The band at the lower wavelength (around 259 nm) is likely due to the π→π* transitions within the aromatic systems of the quinoline and benzene rings. The second band, at a longer wavelength (around 347 nm), is indicative of transitions involving non-bonding electrons (n→π), possibly from the nitrogen and oxygen atoms, as well as extended π→π transitions across the conjugated system formed by the linkage of the two aromatic moieties. Benzoic acid derivatives themselves typically show characteristic absorption peaks around 190 nm, 230 nm, and 280 nm. The presence of the chloro and amino substituents, along with the extended conjugation, influences the position and intensity of these bands in the target molecule.
Interactive Data Table: UV-Visible Spectral Data of a Related Compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, cm-1 mol-1 L) | Assignment |
| 3-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 259 | 2351 | Aromatic π→π |
| 347 | 2335 | π→π and/or n→π* |
Crystallography and X-ray Diffraction
Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing valuable information on conformation, intermolecular interactions, and packing.
Single-Crystal X-ray Diffraction for Solid-State Structure
For instance, the crystal structure of a derivative, 4-[7-chloro-1-methylquinolin-4-(1H)-ylideneamino]-phenyl-3-(dimethylamino)-prop-2-en-1-one, has been determined. Such studies on related quinoline derivatives reveal the planarity of the quinoline ring system and the potential for various intermolecular interactions. In the solid state, molecules of this compound are expected to be organized through a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming dimers or chains. The amino linker and the quinoline nitrogen can also participate in hydrogen bonding. Furthermore, π-π stacking interactions between the aromatic rings of the quinoline and benzoic acid moieties are anticipated to play a significant role in the crystal packing.
Co-crystallization with Biological Targets
Co-crystallization is a powerful technique in drug design and development, allowing for the modification of the physicochemical properties of an active pharmaceutical ingredient (API) by forming a crystalline solid with a neutral guest molecule, known as a co-former. The functional groups present in this compound, namely the carboxylic acid, the secondary amine, and the aromatic rings, make it a suitable candidate for forming co-crystals.
Amino acids are often employed as co-formers due to their ability to form robust hydrogen bonds. The carboxylic acid group of the target compound could interact with the amino group of an amino acid, while the amino group of the target could interact with the carboxylic acid of the amino acid. While specific co-crystallization studies of this compound with biological targets have not been reported, its structural motifs are found in molecules known to interact with biological macromolecules. For example, quinoline derivatives are known to be potent inhibitors of enzymes such as HIV reverse transcriptase. Co-crystallization with such a target would provide invaluable information about the binding mode and the specific intermolecular interactions driving the inhibition.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. For a compound like this compound, which may be synthesized in a multi-step process or studied in biological matrices, these techniques are crucial for identification, quantification, and purity assessment.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly used technique for the analysis of quinoline derivatives. An HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) would be suitable for quantifying the compound and its impurities, based on their characteristic absorption spectra.
For more definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio of the compound and its fragments, allowing for unambiguous identification. In a research setting, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) could also be employed for the direct structural elucidation of impurities or metabolites without the need for prior isolation. These hyphenated techniques offer the sensitivity and selectivity required for the comprehensive analysis of this compound in various contexts.
Future Directions and Research Challenges
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of new and improved methods for synthesizing 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid is a key area of focus. Traditional synthetic approaches often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. Future research is directed towards creating more efficient and environmentally friendly synthetic pathways. This includes the exploration of one-pot synthesis, microwave-assisted organic synthesis (MAOS), and the use of greener solvents and catalysts. The principles of sustainable chemistry are being increasingly applied to minimize waste and energy consumption in the production of this and related compounds.
Advanced SAR Studies Using Combinatorial Chemistry
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Advanced SAR studies for this compound involve the systematic modification of its chemical scaffold to identify key structural features responsible for its effects. Combinatorial chemistry, a technique that allows for the rapid synthesis of a large number of different but related molecules, is a powerful tool in this endeavor. By creating libraries of analogs with variations in the quinoline (B57606) ring, the benzoic acid moiety, and the linker, researchers can efficiently map the SAR landscape and identify compounds with enhanced potency and selectivity.
Investigation of Polypharmacology and Off-Target Effects (Research Context)
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a significant consideration in preclinical research. While this compound may have a primary target of interest, it is essential to investigate its potential off-target effects. Understanding these interactions is critical for interpreting experimental results and predicting potential confounding effects in research models. Future studies will likely employ techniques such as chemical proteomics and computational profiling to identify the full range of molecular targets for this compound and its derivatives. This knowledge will provide a more complete picture of its biological activity.
Development of Prodrug Strategies for Enhanced Delivery to Research Models
The physicochemical properties of this compound, such as its solubility and permeability, can influence its effectiveness in preclinical research models. Prodrug strategies involve chemically modifying the parent compound to create a temporarily inactive form that is converted to the active drug within the biological system. This approach can be used to improve the compound's delivery to the site of action, enhance its bioavailability, and prolong its duration of action in research settings. Future research will explore various prodrug designs, such as ester or amide derivatives, to optimize the pharmacokinetic profile of this compound for in vitro and in vivo studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These computational tools can be used to analyze large datasets of chemical structures and biological activities to predict the properties of new compounds. In the context of this compound, AI and ML algorithms can be employed to design novel analogs with improved characteristics. By learning from existing SAR data, these models can suggest new chemical modifications that are likely to enhance the desired biological activity while minimizing potential off-target effects. This in silico approach can significantly accelerate the design-synthesis-testing cycle in preclinical research.
Addressing Research Gaps in Mechanistic Understanding
While the biological activities of this compound are being investigated, a complete understanding of its mechanism of action at the molecular level remains an area of active research. Future studies will aim to elucidate the precise molecular targets and signaling pathways through which this compound exerts its effects. Techniques such as X-ray crystallography, cryo-electron microscopy, and various biochemical and cellular assays will be instrumental in unraveling these mechanisms. A deeper mechanistic understanding will provide a stronger foundation for its use as a tool compound in biological research.
Translational Research Perspectives from Preclinical Findings (Excluding Human Clinical Translation)
The ultimate goal of preclinical research is to generate findings that can be translated into a better understanding of biological processes. While excluding human clinical translation, there is significant potential to apply the knowledge gained from studies of this compound to various preclinical models. This includes its use as a chemical probe to investigate specific biological pathways or as a lead compound for the development of more advanced research tools. The insights gained from these preclinical studies can contribute to a broader understanding of the fundamental biology being investigated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid, and what reaction conditions are optimal?
- Methodology : The synthesis typically involves coupling 7-chloro-4-aminoquinoline with a benzoic acid derivative. For example, a modified Ullmann or Buchwald-Hartwig amination can be employed to form the C–N bond between the quinoline and benzoic acid moieties. Key steps include:
- Catalysts : Use of palladium catalysts (e.g., Pd(OAc)₂) or copper-based systems for cross-coupling reactions.
- Solvents : Polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction yields can be improved by controlling moisture levels and using ligands like Xantphos to stabilize the metal catalyst. IR spectroscopy (NH stretch at ~3400 cm⁻¹) and LC-MS are critical for verifying intermediate steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by peak area) .
- NMR : ¹H NMR (DMSO-d₆) should show signals for the quinoline protons (δ 8.5–9.0 ppm) and the benzoic acid COOH group (δ 12–13 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 343.05) .
Q. What are the solubility profiles and recommended storage conditions for this compound?
- Solubility : Poor in water; soluble in DMSO, DMF, and methanol. Prepare stock solutions in DMSO (10 mM) for biological assays.
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of derivatives?
- Design : Synthesize analogs with modifications to the quinoline (e.g., substituents at C-2/C-3) or benzoic acid (e.g., esterification, halogenation) groups.
- Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) to correlate structural changes with potency .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonds between the COOH group and active-site residues .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Analysis : Measure plasma half-life and bioavailability in animal models. Poor in vivo activity may stem from rapid clearance or metabolic instability.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation of the quinoline ring could reduce efficacy .
- Formulation Optimization : Encapsulate the compound in liposomes or nanoparticles to enhance tissue penetration and reduce off-target effects.
Q. What computational approaches model interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100-ns trajectories.
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
